2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-
Overview
Description
2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- is an organic compound that belongs to the class of tetrahydropyrans This compound features a six-membered ring containing five carbon atoms and one oxygen atom, with a methoxyphenyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- typically involves the reaction of 4-methoxybenzyl alcohol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Commonly used acid catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out in an organic solvent such as dichloromethane at ambient temperature.
Industrial Production Methods
On an industrial scale, the production of 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a protecting group for alcohols.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its methoxyphenyl group can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the methoxyphenyl group.
2-Methoxytetrahydropyran: Similar structure with a methoxy group attached to the ring.
4-Methyl-2-(2-methyl-1-propenyl)tetrahydro-2H-pyran:
Uniqueness
2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and physical properties
Biological Activity
2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- (CAS No. 18494-82-1) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure
The compound features a tetrahydropyran ring substituted with a methoxyphenyl group. Its structural formula can be represented as follows:
Biological Activity Overview
2H-Pyran derivatives are known for various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the methoxy group significantly enhances its biological profile.
The biological effects of 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- are primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular responses.
- Antioxidant Activity : The structure allows for scavenging of free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
Studies have demonstrated that 2H-Pyran derivatives exhibit significant antimicrobial properties against various pathogens. For instance:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Moderate | |
Candida albicans | Effective |
Anticancer Properties
Research indicates that the compound shows promise as an anticancer agent. In vitro studies have reported:
- Cell Lines Tested :
- HCT-15 (colon carcinoma)
- MCF-7 (breast cancer)
The results showed significant cytotoxic effects, with IC50 values indicating potent activity against these cancer cell lines.
Case Studies
- Case Study on Antifungal Activity : A study evaluated the antifungal efficacy of 2H-Pyran derivatives against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antifungal agent.
- Case Study on Cytotoxicity : In a study involving various cancer cell lines, 2H-Pyran demonstrated a dose-dependent cytotoxic effect with an IC50 value of 15 µM against HCT-15 cells, suggesting its potential for further development in cancer therapy.
Safety and Toxicology
Toxicological assessments indicate that 2H-Pyran derivatives exhibit low toxicity profiles. For instance:
Endpoint | Result |
---|---|
Genotoxicity | Negative |
Repeated Dose Toxicity | No adverse effects |
Skin Sensitization | Not sensitizing |
These findings support the safety of the compound for potential therapeutic use.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]oxane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-14-12-7-5-11(6-8-12)10-16-13-4-2-3-9-15-13/h5-8,13H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAGMPHUTYYYAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CCCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453893 | |
Record name | 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18494-82-1 | |
Record name | 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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